molecular formula C24H26N2O4S B2806727 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 899734-95-3

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2806727
CAS No.: 899734-95-3
M. Wt: 438.54
InChI Key: HNZRNMKHJHMUCV-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic specialty chemical designed for pharmaceutical and life sciences research. This compound features a complex molecular architecture combining a naphthalene ring system with a benzamide core, further modified with a cyclopentyl sulfamoyl group. Benzamide derivatives are a significant class of compounds in medicinal chemistry, extensively studied for their diverse biological activities. Scientific literature indicates that structurally related benzamide and sulfonamide compounds can exhibit a range of pharmacological properties, serving as key scaffolds in the development of agents for various applications . The specific substitution pattern on this molecule suggests potential for investigation in multiple research domains. The sulfamoyl moiety is a common feature in compounds that interact with enzymatic targets, while the methoxynaphthalene group can influence the molecule's binding affinity and pharmacokinetic profile. Researchers may explore this compound as a novel chemical entity in hit-to-lead campaigns, particularly for developing protease or receptor antagonists. Its high level of structural complexity also makes it a candidate for use in biochemical assay development and as a standard in analytical method development for mass spectrometry. This product is strictly for research use in a controlled laboratory setting. It is not intended for human or animal consumption, nor for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-26(18-7-3-4-8-18)31(28,29)19-13-11-17(12-14-19)24(27)25-22-15-16-23(30-2)21-10-6-5-9-20(21)22/h5-6,9-16,18H,3-4,7-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZRNMKHJHMUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Sulfamoyl Group: This step involves the reaction of cyclopentylamine with methylsulfonyl chloride to form the cyclopentyl(methyl)sulfamoyl intermediate.

    Coupling with Naphthalene Derivative: The intermediate is then coupled with 4-methoxynaphthalene-1-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of Sulfamoyl Groups

The sulfamoyl group (R1-SO2-NR2R3) is a critical pharmacophore. Comparative analysis of substituents reveals:

Compound Name R1 R2/R3 Key Properties/Activities
Target Compound Cyclopentyl Methyl Unknown (structural focus)
LMM5 Benzyl Methyl Antifungal (vs. C. albicans)
LMM11 Cyclohexyl Ethyl Antifungal (thioredoxin reductase inhibition)
4-[methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide Phenyl Methyl Not reported (structural analog)
  • Cyclopentyl vs.
  • Benzyl (LMM5) vs. Cyclopentyl : Benzyl’s aromaticity may enhance π-stacking but increase metabolic instability due to phenyl ring oxidation.

Aromatic System Variations

The 4-methoxynaphthalen-1-yl group distinguishes the target compound from analogs with simpler aryl or heteroaryl systems:

Compound Name Aromatic System Biological Activity
Target Compound 4-Methoxynaphthalen-1-yl Not explicitly reported
N-(3-chloro-4-fluorophenyl)-4-(imidazol-1-yl)benzamide 3-Chloro-4-fluorophenyl Anticancer (cervical cancer)
4-(Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Thiazol-4-yl Antibacterial
LMM5 4-Methoxyphenylmethyl Antifungal
  • Methoxynaphthalene vs. Methoxyphenyl (LMM5) : The naphthalene system’s extended conjugation may improve target affinity but reduce solubility.
  • Heteroaryl Systems (e.g., thiazol-4-yl ) : Introduce hydrogen-bonding capabilities, critical for antibacterial activity.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Cyclopentyl groups are less prone to oxidation than benzyl (LMM5) or furan (LMM11) substituents , suggesting improved metabolic stability.

Q & A

Q. What are the critical steps and optimized conditions for synthesizing 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Sulfamoyl Group Introduction : Reacting a benzamide precursor with cyclopentyl(methyl)amine in the presence of sulfonating agents (e.g., sulfonyl chlorides).
  • Coupling Reactions : Amide bond formation between the sulfamoyl benzamide intermediate and 4-methoxynaphthalen-1-amine using coupling agents like EDC/HOBt.
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Optimization Parameters :

ParameterConditionsSource
SolventDimethylformamide (DMF) or THF
Temperature0–60°C, depending on step
Catalysts/BasesSodium hydroxide, triethylamine
Reaction Time6–24 hours (monitored via TLC/HPLC)

Reaction yields (40–75%) depend on precise stoichiometry and inert atmosphere maintenance .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclopentyl vs. methoxynaphthyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • IR Spectroscopy : Identification of sulfonamide (S=O stretching ~1350 cm1^{-1}) and amide (C=O ~1650 cm1^{-1}) functional groups .
  • HPLC/UPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. Data Interpretation Tips :

  • Compare spectral data with structurally analogous benzamide derivatives (e.g., methoxy or sulfamoyl-containing compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC-MS .
  • Batch Purity : Re-evaluate synthesis batches for impurities using 19^19F NMR (if fluorinated analogs exist) or LC-MS .

Case Study : A study on a sulfamoyl benzamide analog showed conflicting IC50_{50} values (1–10 µM) due to residual DMSO in stock solutions; reformulating in PBS resolved the issue .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Synthesize analogs with:
    • Varied sulfamoyl substituents (e.g., ethyl vs. cyclopentyl groups).
    • Modified naphthyl moieties (e.g., methoxy vs. hydroxyl groups).
  • Biological Testing :
    • Screen against target enzymes (e.g., kinases) and off-target panels to assess selectivity.
    • Use molecular docking to prioritize analogs with predicted binding affinities .

Q. Example SAR Table :

Analog ModificationTarget Affinity (IC50_{50})Selectivity Index
Cyclopentyl → Ethyl2.5 µM8.2
Methoxy → Hydroxy12 µM1.5
Data inferred from sulfamoyl benzamide analogs

Q. How to analyze target interactions and mechanistic pathways for this compound?

Methodological Answer:

  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified targets .
    • Thermal Shift Assay : Monitor protein stabilization upon compound binding .
  • Cellular Studies :
    • Knockdown/Overexpression : Use siRNA or CRISPR to confirm target dependency in phenotypic assays .
    • Pathway Analysis : Transcriptomics/proteomics to identify downstream effects (e.g., MAPK/ERK modulation) .

Key Finding : A related benzamide compound showed allosteric inhibition of a kinase via sulfamoyl group interactions, validated by X-ray crystallography .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

  • Process Optimization :
    • Replace batch reactors with flow chemistry for exothermic steps (e.g., sulfonylation) .
    • Use immobilized reagents (e.g., polymer-supported coupling agents) to simplify purification .
  • Quality Control :
    • Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
    • Establish acceptance criteria for impurities (e.g., ≤0.5% by HPLC) .

Scalability Data : A scaled-up synthesis of a similar sulfamoyl benzamide achieved 65% yield (50 g scale) using continuous flow methods .

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